molecular formula C27H37N3O7S B600882 (+)-Darunavir CAS No. 1399859-60-9

(+)-Darunavir

Numéro de catalogue B600882
Numéro CAS: 1399859-60-9
Poids moléculaire: 547.66
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(-)-Darunavir is a small organic molecule belonging to the family of protease inhibitors. It is used in the treatment of HIV infections, and is one of the most effective drugs in this class. It is a potent and selective inhibitor of the HIV protease enzyme, and has been shown to be effective in both laboratory and clinical settings. (-)-Darunavir is a safe and effective drug that has been used in HIV treatment for many years.

Applications De Recherche Scientifique

  • Treatment of SARS-CoV-2 and COVID-19 : Darunavir, in combination with other drugs such as umifenovir, has shown effectiveness against the SARS-CoV-2 coronavirus, contributing to patient recoveries (Costanzo, De Giglio, & Roviello, 2020).

  • Pharmacokinetics in HIV Treatment : As an HIV-1 protease inhibitor, Darunavir exhibits potent antiviral activity against both wild-type and multidrug-resistant HIV-1 strains. It is rapidly absorbed after oral administration and extensively metabolized by cytochrome P450 (CYP) 3A4 (Rittweger & Arastéh, 2007).

  • Combatting HIV Resistance : Darunavir is effective against HIV-1 isolates with multiple resistance mutations, offering a high genetic barrier and a distinct resistance profile compared to other protease inhibitors (Tremblay, 2008).

  • Interaction with P-Glycoprotein in Intestinal Absorption : Darunavir's absorption is influenced by P-glycoprotein (P-gp), and its transport is modulated by coadministration with ritonavir, which increases its bioavailability (Holmstock, Mols, Annaert, & Augustijns, 2010).

  • Molecular Characterization in HIV Resistance : Highly mutated HIV protease variants resistant to Darunavir exhibit defects in substrate binding but still support viral replication, offering insights into the development of resistance (Saskova et al., 2009).

  • Management of HIV Infection in Adults : Darunavir's pharmacological properties, including its high potency against multidrug-resistant HIV and limited cytotoxicity, make it a valuable treatment option in both treatment-experienced and -naive HIV-1 patients (McKeage, Perry, & Keam, 2009).

  • Pharmacokinetics in SARS-CoV-2 Patients : The pharmacokinetics of Darunavir in SARS-CoV-2 patients differ from those in HIV patients, influenced by factors like interleukin-6 levels, suggesting the need for tailored dose selection in different patient populations (Cojutti et al., 2020).

  • Efficacy in Treatment-Experienced HIV Patients : Darunavir-ritonavir has shown greater efficacy than other protease inhibitors in treatment-experienced HIV-1 patients, with favorable safety and tolerability (Clotet et al., 2007).

Propriétés

IUPAC Name

[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJHOAVZSMMDJ-RTJMFUJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@@H]2CO[C@H]3[C@@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Darunavir

CAS RN

1399859-60-9
Record name Darunavir, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1399859609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DARUNAVIR, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCL9DHY4E3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
33,700
Citations
M Rittweger, K Arastéh - Clinical pharmacokinetics, 2007 - Springer
… The recommended dose in this population is 600mg darunavir in combination with 100mg … of darunavir and summarises clinical pharmacokinetic interaction studies with darunavir and …
Number of citations: 138 link.springer.com
ED Deeks - Drugs, 2014 - Springer
… darunavir ART regimens for up to 192 weeks in these settings. In treatment-naïve adults, once-daily boosted darunavir was no … Moreover, treatment-experienced adults with no darunavir …
Number of citations: 89 link.springer.com
D Back, V Sekar, RMW Hoetelmans - Antiviral therapy, 2008 - journals.sagepub.com
… For most drugs investigated, no dose adjustments of darunavir/r or the co-administered drug … to date for darunavir/r, providing guidance on how to co-administer darunavir/r with many …
Number of citations: 104 journals.sagepub.com
K McKeage, CM Perry, SJ Keam - Drugs, 2009 - Springer
… ), twice-daily boosted darunavir was more effective … darunavir was noninferior to boosted lopinavir at 48 weeks and more effective than boosted lopinavir at 96weeks. Boosted darunavir …
Number of citations: 156 link.springer.com
AK Ghosh, ZL Dawson, H Mitsuya - Bioorganic & medicinal chemistry, 2007 - Elsevier
Our structure-based design strategies which specifically target the HIV-1 protease backbone, resulted in a number of exceedingly potent nonpeptidyl inhibitors. One of these inhibitors, …
Number of citations: 268 www.sciencedirect.com
B Clotet, N Bellos, JM Molina, D Cooper, JC Goffard… - The Lancet, 2007 - thelancet.com
… (week 0) with darunavir-ritonavir 600/100 mg twice daily (darunavir-ritonavir group) were … to other darunavir-ritonavir doses at baseline who switched to darunavir-ritonavir 600/100 …
Number of citations: 609 www.thelancet.com
JR Arribas, A Horban, J Gerstoft, G Fätkenheuer… - Aids, 2010 - journals.lww.com
… The protease inhibitor darunavir has a high genetic barrier [6] and … darunavir/ritonavir could show noninferior efficacy to a triple therapy arm of two nucleoside analogues and darunavir/…
Number of citations: 226 journals.lww.com
S De Meyer, D Bojkova, J Cinatl, E Van Damme… - International Journal of …, 2020 - Elsevier
… combination of 800 mg of the HIV protease inhibitor darunavir (DRV) and 150 mg cobicistat, … The in vitro antiviral activity of darunavir against a clinical isolate from a patient infected with …
Number of citations: 143 www.sciencedirect.com
V Spagnuolo, A Castagna… - Expert Opinion on …, 2018 - Taylor & Francis
Introduction: Darunavir (DRV) was the last approved protease inhibitor (PI) and has been extensively used for the treatment of HIV in both naïve and experienced subjects due to its high …
Number of citations: 29 www.tandfonline.com
J Currier, D Averitt Bridge, D Hagins… - Annals of internal …, 2010 - acpjournals.org
… for 30% of patients in the darunavir–ritonavir group, with results … To expand the clinical data available for darunavir–ritonavir … and men who received darunavir–ritonavir therapy over 48 …
Number of citations: 110 www.acpjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.